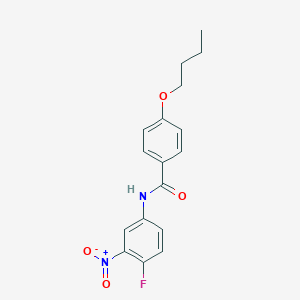

4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide

Übersicht

Beschreibung

4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide is a chemical compound with the molecular formula C₁₇H₁₇FN₂O₄ and a molecular weight of 332.326 Da . This compound belongs to the class of benzamides and is characterized by the presence of a butoxy group, a fluoro group, and a nitro group attached to a benzamide core .

Vorbereitungsmethoden

The synthesis of 4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide typically involves the reaction of 4-fluoro-3-nitroaniline with 4-butoxybenzoyl chloride under appropriate reaction conditions . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The product is then purified by recrystallization or column chromatography .

Analyse Chemischer Reaktionen

4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of benzamide compounds, including 4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide, exhibit promising anticancer properties. The compound's structural features may enhance its interaction with specific biological targets involved in cancer progression.

Mechanism of Action

The compound is hypothesized to inhibit poly-ADP-ribose polymerase (PARP), an enzyme involved in DNA repair mechanisms. By disrupting this process, it may lead to increased apoptosis in cancer cells, particularly in breast cancer models where PARP inhibitors have shown efficacy .

Biological Research

Biochemical Probes

this compound serves as a biochemical probe to study protein interactions. Its ability to selectively bind to certain proteins allows researchers to investigate cellular pathways and mechanisms underlying various diseases, including neurodegenerative disorders and cancers .

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. Its nitro group is known to contribute to the antibacterial effects seen in similar compounds, making it a candidate for further exploration in drug development against resistant bacterial strains .

Material Science

Polymer Development

The unique structural characteristics of this compound allow it to be utilized in the synthesis of advanced materials. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength, making it suitable for applications in coatings and composites.

Data Table: Comparative Analysis of Applications

| Application Area | Specific Use Case | Observations/Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Inhibits PARP; induces apoptosis in cancer cells |

| Biological Research | Biochemical probe | Selectively binds to proteins; aids cellular studies |

| Antimicrobial Research | Potential antibacterial agent | Effective against resistant strains |

| Material Science | Polymer synthesis | Enhances thermal stability and mechanical properties |

Case Studies

Case Study 1: Anticancer Efficacy

In a study examining the efficacy of benzamide derivatives, this compound was tested against various cancer cell lines. The results demonstrated a significant reduction in cell viability at low micromolar concentrations, suggesting its potential as a therapeutic agent for targeted cancer therapy.

Case Study 2: Antimicrobial Activity

A series of experiments assessed the antimicrobial properties of several nitro-substituted benzamides, including this compound. The compound exhibited notable activity against Gram-positive bacteria, indicating its potential for development into a new class of antibiotics.

Wirkmechanismus

The mechanism of action of 4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors . The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme . This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Vergleich Mit ähnlichen Verbindungen

4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide can be compared with other similar compounds such as:

4-butoxy-N-(4-chloro-3-nitrophenyl)benzamide: This compound has a chloro group instead of a fluoro group, which can affect its reactivity and biological activity.

4-butoxy-N-(4-bromo-3-nitrophenyl)benzamide: This compound has a bromo group instead of a fluoro group, which can also influence its properties.

4-butoxy-N-(4-iodo-3-nitrophenyl)benzamide: This compound has an iodo group instead of a fluoro group, which can lead to different chemical and biological behaviors.

Biologische Aktivität

4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and protein interactions. This article summarizes the compound's synthesis, biological mechanisms, and its comparative analysis with related compounds.

This compound is characterized by the following structural features:

- Functional Groups : Contains a butoxy group, a fluoro substituent, and a nitro group on a phenyl ring.

- Molecular Formula : CHFNO

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Notably, it has been studied for its potential as an enzyme inhibitor:

- Enzyme Inhibition : The compound is known to inhibit certain enzymes, which may play roles in various metabolic pathways. For instance, it can serve as an inhibitor for dihydrofolate reductase (DHFR), impacting nucleotide synthesis and cell proliferation .

Antitumor Activity

Research indicates that derivatives of benzamides, including this compound, exhibit antitumor properties. The compound's structural similarity to known histone deacetylase inhibitors (HDACIs) suggests it could modulate gene expression and promote apoptosis in cancer cells .

Antiviral Properties

Recent studies have highlighted the potential antiviral activity of benzamide derivatives against viruses such as hepatitis B virus (HBV). These compounds can reduce HBV DNA levels by interfering with nucleocapsid assembly .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Substituent Type | Biological Activity |

|---|---|---|

| 4-butoxy-N-(4-chloro-3-nitrophenyl)benzamide | Chlorine | Moderate enzyme inhibition |

| 4-butoxy-N-(4-bromo-3-nitrophenyl)benzamide | Bromine | Enhanced antitumor activity |

| 4-butoxy-N-(4-iodo-3-nitrophenyl)benzamide | Iodine | Potentially higher reactivity |

The presence of different halogen substituents (fluoro, chloro, bromo, iodo) significantly affects the compound's reactivity and biological efficacy.

Case Studies and Research Findings

- Antiparasitic Activity : A study demonstrated that benzamide derivatives could bind to DNA minor grooves in Trypanosoma brucei, leading to effective antiparasitic action . The mechanism involved disrupting the kinetoplast DNA (kDNA), crucial for parasite survival.

- HDAC Inhibition : Compounds similar to this compound have shown promise as HDAC inhibitors. These compounds can induce cell cycle arrest and promote differentiation in cancer cells .

Eigenschaften

IUPAC Name |

4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O4/c1-2-3-10-24-14-7-4-12(5-8-14)17(21)19-13-6-9-15(18)16(11-13)20(22)23/h4-9,11H,2-3,10H2,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEEIGYBGFZBQQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10365011 | |

| Record name | 4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6181-08-4 | |

| Record name | 4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.